Ragaglitazar

Catalog No.
S541016
CAS No.
222834-30-2
M.F
C25H25NO5
M. Wt
419.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ragaglitazar

CAS Number

222834-30-2

Product Name

Ragaglitazar

IUPAC Name

(2R)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m1/s1

InChI Key

WMUIIGVAWPWQAW-XMMPIXPASA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(-) DRF 2725, (-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid, DRF 2725, DRF-2725, DRF2725, NNC 61-0029, ragaglitazar

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

The exact mass of the compound (-)-3-(4-(2-(Phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid is 419.1733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ragaglitazar (CAS: 222834-30-2) is a potent, dual-acting agonist of both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPAR gamma (PPARγ). This dual activation profile positions it as a tool compound for investigating the combined effects of lipid modulation (via PPARα) and insulin sensitization (via PPARγ), which are central to research on type 2 diabetes and dyslipidemia. Unlike single-target agonists, Ragaglitazar was developed to simultaneously address both hyperglycemia and the abnormal lipid profiles characteristic of metabolic syndrome, offering a distinct pharmacological profile compared to selective fibrates or glitazones.

Substituting Ragaglitazar with a selective PPARγ agonist (e.g., Pioglitazone, Rosiglitazone) or a PPARα agonist (e.g., Fenofibrate) fails to replicate its key pharmacological effects. In head-to-head preclinical studies, pure PPARγ agonists lacked the significant lipid-lowering activity of Ragaglitazar, while pure PPARα agonists did not provide the same degree of insulin sensitization. Furthermore, other dual PPARα/γ agonists like Muraglitazar or Tesaglitazar possess distinct receptor affinity ratios, in vivo potency, and critically, different safety profiles that led to their own clinical trial discontinuations for separate reasons. The specific balance of PPARα/γ activation and the well-documented rodent toxicity profile of Ragaglitazar make it a non-interchangeable tool for specific comparative pharmacology and toxicology studies.

High-Affinity, γ-Dominant Receptor Binding Profile vs. Selective Agonists

Ragaglitazar demonstrates high-affinity binding to both human PPARα and PPARγ receptors, with a notable preference for PPARγ. In competitive binding assays, its affinity for hPPARγ (IC50 = 0.092 μM) was approximately 4.8-fold higher than the selective agonist Rosiglitazone (IC50 = 0.44 μM) and 80-fold higher than Pioglitazone (IC50 = 7.4 μM). Concurrently, it maintains potent binding to hPPARα (IC50 = 0.98 μM), a receptor for which Rosiglitazone and Pioglitazone show no affinity up to 10 μM.

Evidence DimensionhPPARγ Receptor Binding Affinity (IC50)
Target Compound Data0.092 μM
Comparator Or BaselineRosiglitazone: 0.44 μM; Pioglitazone: 7.4 μM
Quantified Difference~4.8x higher affinity vs. Rosiglitazone; ~80x higher affinity vs. Pioglitazone
ConditionsIn vitro competitive scintillation proximity assay with human PPARγ ligand-binding domain.

This demonstrates a distinct, γ-dominant dual-binding profile, justifying its selection for studies requiring potent PPARγ engagement combined with simultaneous PPARα activity not achievable with selective glitazones.

Superior In Vivo Lipid-Lowering Efficacy Over Selective PPARγ Agonists

In a high-fat-fed hyperlipidemic rat model, Ragaglitazar demonstrated comprehensive lipid-lowering effects that were absent with selective PPARγ agonists. Ragaglitazar produced a dose-dependent reduction in triglycerides and cholesterol with ED50 values of 3.95 mg/kg and 3.78 mg/kg, respectively. In the same model, neither Rosiglitazone nor Pioglitazone showed any significant lipid-lowering activity, even at a high dose of 30 mg/kg. This highlights the functional consequence of its PPARα agonism, which is critical for lipid metabolism.

Evidence DimensionTriglyceride Lowering Activity
Target Compound DataED50 = 3.95 mg/kg
Comparator Or BaselineRosiglitazone & Pioglitazone: No significant activity at 30 mg/kg
Quantified DifferenceEffective at ~1/10th the dose of ineffective comparator doses.
ConditionsHigh-fat-fed hyperlipidemic rat model.

For researchers studying the interplay of insulin resistance and dyslipidemia, this evidence confirms that Ragaglitazar provides a lipid-modulating effect that cannot be procured by using a selective glitazone substitute.

Critical Procurement Factor: Defined Carcinogenicity Profile in Rodent Models

The clinical development of Ragaglitazar was suspended following the observation of tumors in long-term preclinical carcinogenicity studies in both rats and mice. This specific toxicological outcome distinguishes it from other PPAR agonists, such as Pioglitazone (which has its own distinct safety considerations) and Muraglitazar, whose development was halted primarily due to cardiovascular safety signals. This well-defined, compound-specific toxicity makes Ragaglitazar an important, non-interchangeable tool for specific research applications.

Evidence DimensionReason for Clinical Development Discontinuation
Target Compound DataTumors observed in preclinical rodent carcinogenicity studies.
Comparator Or BaselineMuraglitazar: Cardiovascular safety concerns (edema, heart failure, mortality). Aleglitazar: Bone fractures, heart failure, GI bleeding.
Quantified DifferenceQualitatively different primary toxicity profiles.
ConditionsLate-stage preclinical and Phase III clinical development programs.

For buyers planning in vivo studies, this information is critical for experimental design and risk assessment; it also makes Ragaglitazar a relevant positive control or benchmark compound for research into mechanisms of PPAR-related carcinogenicity.

Tool Compound for Deconvoluting Dual PPARα/γ Pharmacology

Use as a benchmark compound in studies aiming to separate the metabolic contributions of PPARα versus PPARγ activation. Its potent, dual activity provides a clear contrast to selective agonists like Pioglitazone or Fenofibrate, allowing for robust target validation and mechanism-of-action studies in metabolic disease models.

In Vitro Studies on Adipocyte Browning and Differentiation

As one of the most potent inducers of UCP1 expression in both mouse and human preadipocytes, Ragaglitazar is a prime candidate for in vitro research into white fat browning. Its efficacy significantly surpasses that of selective PPARγ agonists like rosiglitazone in this context, making it the right choice for screening or mechanistic studies where maximal browning response is desired.

Positive Control for Investigating PPAR-Mediated Rodent Carcinogenicity

Given its well-documented history of inducing tumors in rodents, which led to its clinical discontinuation, Ragaglitazar serves as a highly relevant positive control for toxicology and safety pharmacology studies. Researchers investigating the mechanisms of chemically-induced carcinogenesis can use it to reliably induce the phenotype.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

419.17327290 Da

Monoisotopic Mass

419.17327290 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q5ELR5A7Y5

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Ragaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic activity. Ragaglitazar reduces blood pressure (BP) and improves endothelial function in antihypertensive studies.

Other CAS

222834-30-2

Dates

Last modified: 02-18-2024
Ye JM, Iglesias MA, Watson DG, Ellis B, Wood L, Jensen PB, Sorensen RV, Larsen PJ, Cooney GJ, Wassermann K, Kraegen EW: PPARalpha /gamma ragaglitazar eliminates fatty liver and enhances insulin action in fat-fed rats in the absence of hepatomegaly. Am J Physiol Endocrinol Metab. 2003 Mar;284(3):E531-40. [PMID:12556350]

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